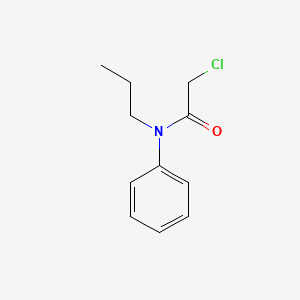

2-chloro-N-phenyl-N-propylacetamide

Description

Properties

CAS No. |

2567-52-4 |

|---|---|

Molecular Formula |

C11H14ClNO |

Molecular Weight |

211.69 g/mol |

IUPAC Name |

2-chloro-N-phenyl-N-propylacetamide |

InChI |

InChI=1S/C11H14ClNO/c1-2-8-13(11(14)9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI Key |

JODDYISEVBVLSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C1=CC=CC=C1)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Chloroacetyl chloride reacts with N-phenyl-N-propylamine in toluene at 30–50°C, with triethylamine (TEA) as a base to neutralize HCl byproducts. The general reaction is:

Key parameters:

Optimized Protocol

-

Dissolve N-phenyl-N-propylamine (0.1 mol) in 150 L toluene.

-

Add chloroacetyl chloride (0.13 mol) and TEA (0.13 mol) dropwise at 30°C.

-

Stir for 6–12 hours, then wash with water to remove TEA·HCl.

-

Concentrate the organic phase and purify via silica-gel chromatography (petroleum ether:ethyl acetate = 10:1).

Multi-Step Synthesis from Aniline

For scenarios where N-phenyl-N-propylamine is unavailable, a two-step synthesis starting from aniline is employed.

Step 1: Synthesis of N-Phenyl-N-propylamine

Aniline undergoes alkylation with 1-bromopropane in the presence of KCO:

Conditions :

Step 2: Acylation with Chloroacetyl Chloride

Follow the direct acylation protocol (Section 1.2).

Comparative Analysis of Methods

Purification and Characterization

Post-synthesis purification typically involves:

Characterization Data :

-

H NMR (CDCl): δ 7.3–7.5 (m, 5H, Ar-H), 3.4–3.6 (m, 2H, N-CH), 1.5–1.7 (m, 2H, CH), 0.9–1.1 (t, 3H, CH).

Industrial-Scale Considerations

Large-scale production (e.g., 0.1 kmole batches) uses:

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-phenyl-N-propylacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding amides or other derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic substitution: Formation of substituted amides.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Chemistry: 2-chloro-N-phenyl-N-propylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology and Medicine: Its derivatives may exhibit biological activities, making it a candidate for pharmacological studies .

Industry: In the industrial sector, 2-chloro-N-phenyl-N-propylacetamide can be used in the production of specialty chemicals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 2-chloro-N-phenyl-N-propylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry and Reactivity

- 2-Chloro-N-phenylacetamide (NPCA) : The crystal structure of NPCA () reveals antiparallel alignment of N–H and C=O bonds, with syn alignment of C–Cl and C=O bonds. The dihedral angle between the amide group and phenyl ring is 16.0°, indicating moderate conjugation disruption. Hydrogen bonding (N–H⋯O) stabilizes the crystal lattice .

Steric and Functional Group Modifications

- Herbicide Derivatives :

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): The methoxymethyl group increases hydrophilicity, while the 2,6-diethylphenyl group provides steric hindrance, enhancing herbicidal activity .

- Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide): The propoxyethyl chain improves soil mobility, critical for pre-emergent herbicides .

- Oxadiazole-Containing Analog : 2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide incorporates a heterocyclic oxadiazole ring, which may enhance bioactivity (e.g., insecticidal or antifungal properties) due to increased π-π stacking and hydrogen-bonding capabilities .

Electronic Effects of Nitro and Halogen Substituents

- However, nitro groups may reduce photostability compared to halogenated analogs .

- Diisopropylphenyl Analog : 2-Chloro-N-(2,6-diisopropyl-phenyl)-acetamide () demonstrates how bulky substituents (diisopropyl groups) enhance steric shielding of the amide bond, possibly delaying hydrolysis in environmental or biological systems .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-chloro-N-phenyl-N-propylacetamide in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution. A typical approach involves reacting chloroacetyl chloride with N-phenyl-N-propylamine in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Reaction progress is monitored via TLC, and purification is achieved through recrystallization (ethanol/water) or column chromatography .

Q. How can researchers characterize the purity of 2-chloro-N-phenyl-N-propylacetamide post-synthesis?

- Methodological Answer : Purity is assessed using a combination of techniques:

- 1H/13C NMR : Confirms structural integrity by verifying proton environments (e.g., amide NH at δ 8–10 ppm, chloroacetamide CH2 at δ 4–5 ppm).

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹).

- Melting Point : Consistency with literature values indicates purity.

- HPLC/GC-MS : Quantifies impurities (<1% threshold for high-purity standards) .

Q. What safety precautions are necessary when handling 2-chloro-N-phenyl-N-propylacetamide in laboratory settings?

- Methodological Answer : Safety protocols include:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation.

- Storage : Keep in airtight containers at RT, away from moisture and oxidizing agents.

- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal in halogenated waste streams .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software aid in confirming the molecular structure of 2-chloro-N-phenyl-N-propylacetamide?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and torsion angles. For example:

- Validate intramolecular interactions (e.g., C-H···O) and hydrogen-bonding networks (N-H···O) critical for packing stability.

- Compare experimental data (e.g., dihedral angles between amide and aromatic groups) with computational models to resolve ambiguities. SHELXTL (Bruker AXS version) is particularly robust for small-molecule refinement .

Q. What strategies are effective in resolving contradictions in spectroscopic data (e.g., NMR splitting patterns) for chloroacetamide derivatives?

- Methodological Answer : Contradictions arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

- Variable-Temperature NMR : Suppresses signal splitting caused by slow conformational exchange.

- Crystallographic Validation : SCXRD (e.g., as in ) provides definitive bond geometry to cross-check NMR assignments.

- DFT Calculations : Predict chemical shifts and coupling constants (Gaussian or ORCA software) to match experimental data .

Q. What role do intramolecular hydrogen bonds play in the stability and reactivity of N-phenyl chloroacetamide derivatives?

- Methodological Answer : Intramolecular hydrogen bonds (e.g., C-H···O) reduce conformational flexibility, stabilizing specific rotamers. This impacts reactivity by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.